
(2Z)-6-(3-fluoro-4-hydroxyphenyl)-2-hydroxyimino-3H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-6-(3-fluoro-4-hydroxyphenyl)-2-hydroxyimino-3H-inden-1-one is a synthetic organic compound characterized by its unique chemical structure. This compound features a fluoro-substituted hydroxyphenyl group and a hydroxyimino group attached to an indene core. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-(3-fluoro-4-hydroxyphenyl)-2-hydroxyimino-3H-inden-1-one typically involves multi-step organic reactions. One common approach is to start with 3-fluoro-4-hydroxyphenylacetic acid as a precursor . The synthetic route may include steps such as:
Formation of the Indene Core: Cyclization reactions to form the indene structure.
Introduction of the Hydroxyimino Group: Oximation reactions to introduce the hydroxyimino functionality.
Fluorination and Hydroxylation: Specific conditions to introduce the fluoro and hydroxy groups on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-6-(3-fluoro-4-hydroxyphenyl)-2-hydroxyimino-3H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
(2Z)-6-(3-fluoro-4-hydroxyphenyl)-2-hydroxyimino-3H-inden-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of (2Z)-6-(3-fluoro-4-hydroxyphenyl)-2-hydroxyimino-3H-inden-1-one involves its interaction with specific molecular targets and pathways. For instance, it may act on estrogen receptors or other cellular targets, influencing various biological processes . The exact pathways and molecular interactions are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoro-4-hydroxyphenylacetic acid: Shares the fluoro and hydroxyphenyl groups but lacks the indene core and hydroxyimino group.
3-Fluoro-4-hydroxybenzeneboronic acid: Contains similar functional groups but differs in its boronic acid functionality.
Uniqueness
(2Z)-6-(3-fluoro-4-hydroxyphenyl)-2-hydroxyimino-3H-inden-1-one is unique due to its specific combination of functional groups and its indene core structure
Propriétés
Formule moléculaire |
C15H10FNO3 |
|---|---|
Poids moléculaire |
271.24 g/mol |
Nom IUPAC |
(2Z)-6-(3-fluoro-4-hydroxyphenyl)-2-hydroxyimino-3H-inden-1-one |
InChI |
InChI=1S/C15H10FNO3/c16-12-6-9(3-4-14(12)18)8-1-2-10-7-13(17-20)15(19)11(10)5-8/h1-6,18,20H,7H2/b17-13- |
Clé InChI |
XIWQAWUOXXYWMB-LGMDPLHJSA-N |
SMILES isomérique |
C\1C2=C(C=C(C=C2)C3=CC(=C(C=C3)O)F)C(=O)/C1=N\O |
SMILES canonique |
C1C2=C(C=C(C=C2)C3=CC(=C(C=C3)O)F)C(=O)C1=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


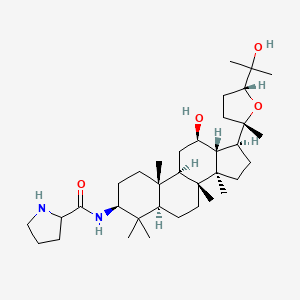
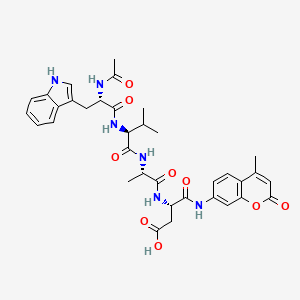
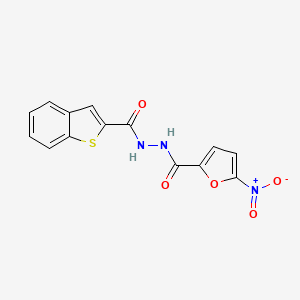

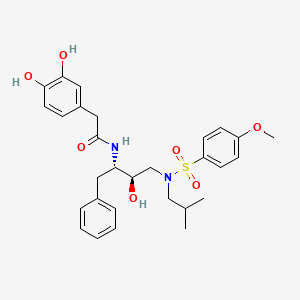
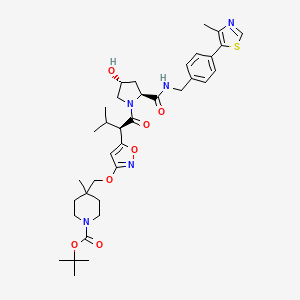
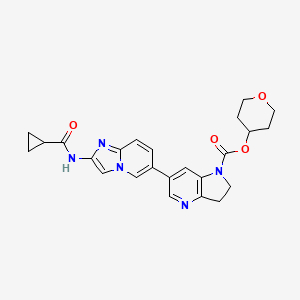
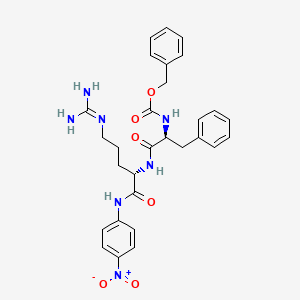
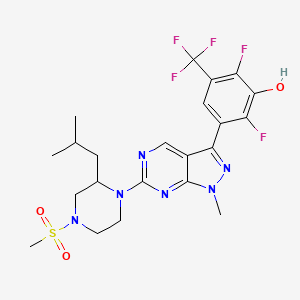
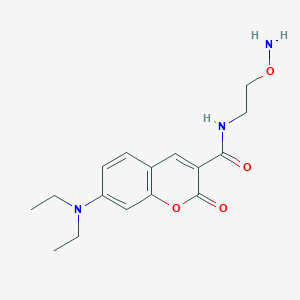
![2-[[4-[(E)-(4-bromophenyl)methylideneamino]-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B12384359.png)
![4-[(7-chloroquinolin-4-yl)amino]-N-[(E)-(4-fluorophenyl)methylideneamino]benzamide](/img/structure/B12384365.png)
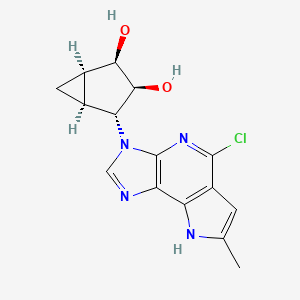
![4-[[2-[(3S)-4-[6-[[5-[2-(4,4-dimethyl-9-oxo-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-10-yl)-3-(hydroxymethyl)pyridin-4-yl]-1-methyl-2-oxopyridin-3-yl]amino]pyridin-3-yl]-3-methylpiperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12384376.png)
